

Technical Characterization Guide: 3-Bromo-N-cyclohexyl-5-fluorobenzamide

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Compound of Interest

Compound Name: *3-bromo-N-cyclohexyl-5-fluorobenzamide*

Cat. No.: *B7892102*

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Executive Summary & Compound Identity

This guide provides a comprehensive spectral analysis of **3-bromo-N-cyclohexyl-5-fluorobenzamide**, a halogenated benzamide scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and CNS-active agents. The compound features a 1,3,5-trisubstituted aromatic core, presenting unique NMR splitting patterns due to fluorine-proton coupling (

) and a distinct mass spectral fingerprint driven by the bromine isotope effect (

).

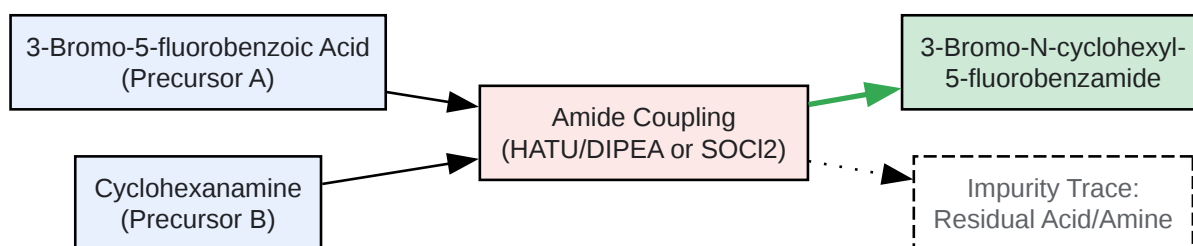
Chemical Identity

| Property | Value |
|-------------------|---|
| IUPAC Name | 3-bromo-N-cyclohexyl-5-fluorobenzamide |
| Molecular Formula | |
| Molecular Weight | 300.17 g/mol (Average) |
| Monoisotopic Mass | 299.03 (for) |
| CAS Registry | Not widely indexed; Analogous to CAS 176548-70-2 (Acid Precursor) |
| LogP (Predicted) | ~3.6 |

Synthesis & Impurity Profile

To interpret spectral data accurately, one must understand the synthetic origin. This compound is typically synthesized via amide coupling of 3-bromo-5-fluorobenzoic acid with cyclohexanamine.

Synthetic Pathway (Graphviz)



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Figure 1: Standard synthetic route. Spectral impurities often include residual cyclohexanamine (multiplets at 1.1–2.6 ppm) or hydrolyzed acid precursor.

Mass Spectrometry (MS) Data

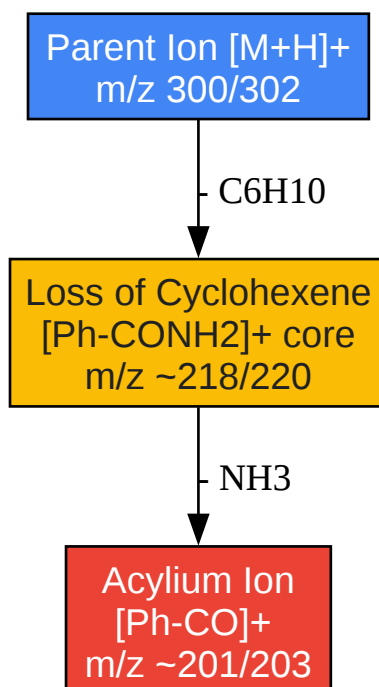
The mass spectrum serves as the primary confirmation of the halogenation pattern. The presence of bromine creates a characteristic 1:1 isotopic doublet.

Key Diagnostic Peaks (ESI+)

| m/z Value | Ion Identity | Relative Intensity | Interpretation |
|-----------|--------------|--------------------|---|
| 300.0 | () | 100% | Base peak for the lighter isotope. |
| 302.0 | () | ~98% | Characteristic 1:1 ratio confirms mono-bromination. |
| 322.0 | | Variable | Sodium adduct (common in unbuffered LCMS). |
| 217/219 | | ~20-40% | Fragment: Loss of cyclohexyl ring (leaving amide). |

Fragmentation Logic

Under collision-induced dissociation (CID), the cyclohexyl ring is the first labile group to detach, followed by the expulsion of CO from the amide.



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Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Infrared Spectroscopy (IR)

IR data is critical for confirming the formation of the amide bond and the integrity of the aromatic ring.

| Frequency () | Assignment | Notes |
|---------------|-------------------|--|
| 3280 – 3320 | N-H Stretch | Medium, sharp band (Amide). |
| 3050 – 3100 | C-H Stretch (Ar) | Weak aromatic protons. |
| 2850 – 2930 | C-H Stretch (Alk) | Strong bands from the cyclohexyl ring (). |
| 1640 – 1655 | C=O Stretch | Amide I Band. Strong diagnostic peak. |
| 1530 – 1550 | N-H Bend | Amide II Band. |
| 1100 – 1250 | C-F Stretch | Strong, broad band characteristic of aryl fluorides. |

Nuclear Magnetic Resonance (NMR)

The 1,3,5-substitution pattern results in distinct splitting due to scalar coupling between protons and the fluorine atom (

).

NMR (400 MHz,)

Note: Chemical shifts (

) are referenced to TMS (0.00 ppm).

| Shift (ppm) | Mult. | Integ. | Assignment | Coupling Constants () & Analysis |
|-------------|--------|--------|------------|---|
| 7.65 | s (br) | 1H | H-2 | Positioned between Br and Amide. Appears as a triplet-like singlet due to small meta-couplings (Hz). |
| 7.52 | dt | 1H | H-4 | Positioned between Br and F. Doublet due to F (Hz) + triplet due to meta H. |
| 7.28 | dt | 1H | H-6 | Positioned between F and Amide. Doublet due to F (Hz) + triplet due to meta H. |
| 6.05 | d (br) | 1H | NH | Amide proton. Broad doublet coupling to cyclohexyl CH. |
| 3.95 | m | 1H | N-CH | Cyclohexyl methine. Deshielded by nitrogen. |

| | | | | |
|-------------|---|-----|---------------------|----------------------|
| 2.00 – 1.10 | m | 10H | Cyc-CH ₂ | Cyclohexyl envelope. |
|-------------|---|-----|---------------------|----------------------|

NMR (100 MHz,)

The carbon spectrum is dominated by C-F coupling, which splits aromatic carbon signals into doublets.

- Carbonyl (C=O): ~165.5 ppm (d, Hz).
- C-F (C-5): ~162.0 ppm (d, Hz). Large coupling diagnostic of C-F bond.
- C-Br (C-3): ~123.0 ppm (d, Hz).
- Aromatic CH: Doublets ranging 115–128 ppm due to (20–25 Hz).
- Cyclohexyl Carbons: ~49.0 (CH-N), 33.0, 25.5, 24.9 ppm.

NMR

- Shift: -110 to -112 ppm.
- Pattern: Triplet (or dd) due to coupling with H-4 and H-6.

Experimental Protocols

To ensure reproducibility of the spectral data above, follow these standardized preparation protocols.

NMR Sample Preparation

- Solvent:

(Chloroform-d) is preferred for resolution. Use

if solubility is poor, but expect the Amide NH peak to shift downfield (~8.5 ppm).
- Concentration: 5–10 mg of compound in 0.6 mL solvent.
- Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr) from the synthesis.

LC-MS Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 3 minutes.
- Detection: UV at 254 nm and MS (ESI+).

References

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- [To cite this document: BenchChem. \[Technical Characterization Guide: 3-Bromo-N-cyclohexyl-5-fluorobenzamide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

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